6-Deschloro-6,7-epoxy Cyproterone Acetate
Overview
Description
6-Deschloro-6,7-epoxy Cyproterone Acetate is a chemical substance with the molecular formula C24H30O5 . Its molecular weight is 398.49 . It has absolute stereochemistry .
Molecular Structure Analysis
The molecular structure of 6-Deschloro-6,7-epoxy Cyproterone Acetate is characterized by absolute stereochemistry . It has 10 defined stereocenters and no E/Z centers .Physical And Chemical Properties Analysis
6-Deschloro-6,7-epoxy Cyproterone Acetate has a molecular weight of 398.49 and a molecular formula of C24H30O5 . It has absolute stereochemistry .Scientific Research Applications
Structural and Pharmacological Properties
Crystal Structure Comparison Cyproterone has been studied for its crystal structure, compared with its acetate ester, cyproterone acetate. The two compounds adopt a similar conformation with notable differences in the cyclopropyl ring attached to the cyclohexenone ring. The distinct crystal packing of cyproterone from its acetate form stems from hydrogen bonding between the free hydroxy group and the carbonyl group of ring A (Ruyck et al., 2005).
Therapeutic Applications and Biological Interactions
Glucocorticoid Receptor Antagonism Cyproterone acetate exhibits properties of glucocorticoid receptor (GR) antagonism. Despite its clinical use as an antiandrogen for conditions like prostate cancer, cyproterone acetate shares a pharmacological profile with the antiprogestin mifepristone (RU486). It binds to the GR and progesterone receptor with similar affinities and is characterized as a competitive antagonist of dexamethasone without intrinsic transactivating properties. The molecular mechanism of cyproterone acetate's antagonism, termed passive antagonism, differs from that of RU486, providing insights into new therapeutic profiles for certain nuclear receptors (Honer et al., 2003).
Impact on Oxidative Stress and Serotonergic System The impact of cyproterone acetate and its structural analogs on oxidative stress biomarkers and the serotonergic system has been explored. A study evaluated cyproterone acetate alongside synthetic steroids, assessing their effects on reduced glutathione (GSH) levels, serotonin metabolites, and lipid peroxidation in rat prostate and brain tissues. The findings indicated significant changes in GSH levels and serotonin, suggesting the influence of these steroids on oxidative stress and serotonergic pathways (Calderón et al., 2009).
Drug Delivery and Bioavailability
Skin Penetration and Follicular Targeting Research into enhancing the skin penetration and follicular targeting of cyproterone acetate has been conducted, with nanostructured lipid carriers (NLCs) of different sizes being evaluated for their drug delivery efficacy. The findings demonstrated that NLCs of certain sizes significantly increased drug penetration and deposition, indicating potential applications for treating androgenic skin disorders such as acne, hirsutism, and alopecia (Ghasemiyeh et al., 2019).
Crystal Structure Insights for Drug Design The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate provides insights into ligand-induced conformational changes. This structural understanding facilitates structure-based drug design, shedding light on flexible regions of the ligand-binding domain and illustrating the molecular interactions of cyproterone acetate with the receptor (Bohl et al., 2007).
Mechanism of Action
Target of Action
6-Deschloro-6,7-epoxy Cyproterone Acetate is a derivative of Cyproterone Acetate . Cyproterone Acetate is a steroidal antiandrogen . It primarily targets androgen receptors, blocking the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics .
Mode of Action
This compound works by combining the capacity of blocking androgens at the target cell with antigonadotrophic properties . The antigonadotrophic properties are due to its gestagenic mode of action . This means it can inhibit the production of gonadotropins, hormones that stimulate the gonads (testes in men and ovaries in women) to produce steroids .
Biochemical Pathways
As a derivative of cyproterone acetate, it’s likely to influence the androgen signaling pathway . By blocking androgen receptors, it prevents androgens from exerting their effects, thereby disrupting the normal function of these pathways .
Pharmacokinetics
Cyproterone acetate, from which it is derived, is known to be completely absorbed in the intestine . Its elimination half-life after oral administration is approximately 4.3 days .
Result of Action
The result of the action of 6-Deschloro-6,7-epoxy Cyproterone Acetate is likely to be similar to that of Cyproterone Acetate. It may lead to a decrease in testosterone, 5-a dihydrotestosterone (DHT), oestradiol (E2), and luteinising hormone (LH) in plasma . It may also decrease hypothalamic catecholamines, which stimulate the release of LHRH but are also involved in temperature regulation .
properties
IUPAC Name |
[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELGPWPVWOTLJ-IWMHJGDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540378 | |
Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deschloro-6,7-epoxy Cyproterone Acetate | |
CAS RN |
15423-97-9 | |
Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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